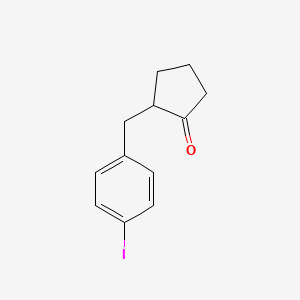

2-(4-Iodobenzyl)cyclopentanone

説明

2-(4-Iodobenzyl)cyclopentanone is a cyclopentanone derivative substituted with a 4-iodobenzyl group at the 2-position of the ketone ring. The compound features a five-membered cyclic ketone core, with the benzyl group introducing aromaticity and the iodine atom contributing to its distinct electronic and steric properties. The molecular formula is C₁₂H₁₃IO, yielding a molecular weight of 299.9 g/mol (calculated).

特性

分子式 |

C12H13IO |

|---|---|

分子量 |

300.13 g/mol |

IUPAC名 |

2-[(4-iodophenyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H13IO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 |

InChIキー |

WXJQZKGUURFYON-UHFFFAOYSA-N |

正規SMILES |

C1CC(C(=O)C1)CC2=CC=C(C=C2)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Iodobenzyl)cyclopentanone with structurally or functionally related cyclopentanone derivatives, emphasizing substituent effects, applications, and biological activities.

Key Comparative Insights:

Substituent Effects on Reactivity and Applications

- Halogenated Derivatives :

- The 4-chlorophenyl analog (metconazole intermediate) demonstrates agricultural utility due to chlorine’s balance of lipophilicity and stability . In contrast, the 4-iodobenzyl group’s larger atomic radius and polarizability could enhance binding in biological systems, though this remains speculative.

- Nectaryl’s branched alkyl substituent contributes to its volatility and fruity odor, highlighting the role of non-aromatic substituents in fragrance chemistry .

Biological Activity Antioxidant and Enzyme Inhibition: Curcumin analogs with methoxy/hydroxybenzylidene groups (e.g., 3d) exhibit strong antioxidant and ACE-inhibitory activities, underscoring the importance of electron-donating substituents .

Environmental and Safety Profiles

- Nectaryl is classified as environmentally hazardous (UN 3082), likely due to its persistence and terpene-derived structure . Halogenated analogs like the 4-chlorophenyl and 4-iodobenzyl derivatives may pose distinct ecological risks, depending on degradation pathways.

Synthetic Utility The 4-nitrophenyl derivative serves as a reactive intermediate, leveraging the nitro group’s electrophilicity for further functionalization . Similarly, the iodine atom in 2-(4-Iodobenzyl)cyclopentanone could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。